molecular formula C26H22N2O B2428594 2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole CAS No. 477543-87-6

2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole

Cat. No.: B2428594
CAS No.: 477543-87-6
M. Wt: 378.475
InChI Key: XKSXGNHWELFBKM-UHFFFAOYSA-N
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Description

2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring through a methoxy group

Properties

IUPAC Name

2-(naphthalen-2-yloxymethyl)-1-(1-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O/c1-19(20-9-3-2-4-10-20)28-25-14-8-7-13-24(25)27-26(28)18-29-23-16-15-21-11-5-6-12-22(21)17-23/h2-17,19H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSXGNHWELFBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Benzodiazole derivatives have been documented to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Treatment of Thrombotic Disorders

Neurological Disorders

Benzodiazole derivatives are also being explored for their neuroprotective effects. They may modulate neurotransmitter systems and offer protection against neurodegenerative processes, potentially benefiting conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeReference
AntitumorBenzodiazole Derivative
AntimicrobialBenzodiazole Derivative
PAI-1 InhibitionTherapeutic Agent
NeuroprotectionPotential Therapeutic

Case Study 1: Antitumor Efficacy

A study conducted on a series of benzodiazole derivatives demonstrated that compounds with naphthalene substituents exhibited enhanced cytotoxicity against human cancer cell lines. The study reported IC50 values in the nanomolar range, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: PAI-1 Inhibition

Mechanism of Action

The mechanism of action of 2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject of study in both academic and industrial research.

Biological Activity

The compound 2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole (CAS Number: 477543-87-6) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H22N2OC_{26}H_{22}N_{2}O, indicating a complex structure that may influence its biological activity. The presence of both naphthalene and benzodiazole moieties suggests potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to This compound often exhibit various biological activities, including:

  • Antimicrobial Activity : Many naphthalene derivatives show significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Benzodiazole derivatives have been reported to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
  • Anti-inflammatory Effects : Some related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to This compound :

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
AntimicrobialShowed significant inhibition against Staphylococcus aureus and E. coli.
AnticancerInduced apoptosis in K562 leukemia cells with IC50 values in low micromolar range.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.

Pharmacological Evaluation

Pharmacological evaluations have utilized various assays to assess the effectiveness of This compound :

Antimicrobial Assays

In vitro studies demonstrated that the compound exhibits significant antimicrobial activity against several pathogenic strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Anticancer Studies

Cell viability assays (MTT assay) revealed that the compound effectively inhibited the growth of various cancer cell lines. Flow cytometry analyses indicated that treated cells underwent apoptosis, corroborating its anticancer potential.

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